Propanoic acid, 1,1-dimethylpropyl ester
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Overview
Description
Propanoic acid, 1,1-dimethylpropyl ester: is an organic compound with the molecular formula C8H16O2 . It is also known as tert-pentyl propionate. This ester is formed from propanoic acid and 1,1-dimethylpropanol. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanoic acid, 1,1-dimethylpropyl ester can be synthesized through the esterification reaction between propanoic acid and 1,1-dimethylpropanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Propanoic acid+1,1-dimethylpropanol→Propanoic acid, 1,1-dimethylpropyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a batch reactor or a continuous flow reactor. The reaction mixture is heated to a temperature of around 60-70°C, and the water produced is continuously removed to drive the reaction to completion. The ester is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Propanoic acid, 1,1-dimethylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and 1,1-dimethylpropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Acid or base catalyst, another alcohol.
Major Products Formed:
Hydrolysis: Propanoic acid and 1,1-dimethylpropanol.
Reduction: 1,1-dimethylpropanol.
Transesterification: A different ester and alcohol.
Scientific Research Applications
Propanoic acid, 1,1-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of propanoic acid, 1,1-dimethylpropyl ester involves its interaction with enzymes such as esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis reaction results in the formation of propanoic acid and 1,1-dimethylpropanol. The molecular targets include the ester bond, and the pathways involved are those related to ester hydrolysis.
Comparison with Similar Compounds
Propanoic acid, propyl ester: Similar in structure but with a propyl group instead of a 1,1-dimethylpropyl group.
Propanoic acid, 1-methylpropyl ester: Contains a 1-methylpropyl group instead of a 1,1-dimethylpropyl group.
Propanoic acid, 2-methylpropyl ester: Has a 2-methylpropyl group instead of a 1,1-dimethylpropyl group.
Uniqueness: Propanoic acid, 1,1-dimethylpropyl ester is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct physical and chemical properties compared to other esters of propanoic acid. This structural difference can influence its reactivity, boiling point, and solubility.
Properties
CAS No. |
34949-22-9 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-methylbutan-2-yl propanoate |
InChI |
InChI=1S/C8H16O2/c1-5-7(9)10-8(3,4)6-2/h5-6H2,1-4H3 |
InChI Key |
RHSLWHLBYFOBAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)(C)CC |
Origin of Product |
United States |
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